5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 4-ethyl-1,2,3-thiadiazole moiety and at the 3-position with a carboxylic acid group. This structure combines two nitrogen- and sulfur-containing heterocycles, which are known to enhance pharmacological activity and metabolic stability in drug design .
Properties
Molecular Formula |
C7H6N4O3S |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
5-(4-ethylthiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3S/c1-2-3-4(15-11-9-3)6-8-5(7(12)13)10-14-6/h2H2,1H3,(H,12,13) |
InChI Key |
QVPWUZUYUUTQAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
A. Amidoxime and Acyl Chloride Cyclization
- Procedure : Reacting 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid chloride with a nitrile-derived amidoxime under basic conditions (e.g., pyridine or TBAF catalysis).
- Advantages : High functional group tolerance; direct route to 3-carboxylic acid derivatives.
- Limitations : Requires strict anhydrous conditions; potential side reactions with thiadiazole sulfur.
C. Coupling Reagent-Mediated Cyclization
- Reagents : Carbodiimides (EDC, DCC) or T3P activate the carboxylic acid for reaction with amidoximes (Table 1, Entry 3–5).
- Conditions : Mild temperatures (25–60°C), polar aprotic solvents (DMF, THF).
- Challenges : Competing esterification; requires stoichiometric reagents.
Substituent Compatibility and Modifications
Thiadiazole Moiety Integration
- The 4-ethyl-1,2,3-thiadiazole group is introduced via pre-functionalized carboxylic acid precursors. Synthesis of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid may involve:
- Hurd-Mori reaction : Cyclocondensation of thioamides with nitriles.
- Oxidative methods : Using N-ethylthioamides and HNO₂.
Ethyl Group Stability
- Alkyl groups on thiadiazoles are stable under acidic cyclization conditions (e.g., TfOH in Scheme 4), but prolonged heating may induce decomposition.
Comparative Analysis of Methods
Optimized Protocol Recommendation
A hybrid approach leveraging Vilsmeier activation is proposed:
- Step 1 : Synthesize 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid via Hurd-Mori reaction.
- Step 2 : Activate with POCl₃/DMF (1:1 molar ratio, 0°C to RT, 1 h).
- Step 3 : Add tert-butyl amidoxime (1.2 equiv), stir at 80°C for 4 h.
- Step 4 : Hydrolyze with NaOH (2M) to yield the carboxylic acid.
Expected Yield : 75–85% after recrystallization (MeOH/H₂O).
Challenges and Mitigations
- Thiadiazole Reactivity : Sulfur may coordinate metals (e.g., Cu⁺ in cycloadditions); use non-metallic catalysts like TBAF.
- Carboxylic Acid Stability : Avoid strong bases (>pH 10) to prevent decarboxylation.
Chemical Reactions Analysis
5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 4-ethyl-1,2,3-thiadiazole substituent is unique compared to phenyl (e.g., 2-ethoxyphenyl in ), pyrazole (), or amide-linked pyrrole groups ().
- Synthetic Efficiency : Hydrolysis of ethyl esters (e.g., ) is a common high-yield route for oxadiazole carboxylic acids. The target compound’s synthesis may require specialized cyclization steps for the thiadiazole moiety.
Key Observations :
- Antimicrobial Potential: Thiadiazole-containing compounds (e.g., ) are frequently explored for antiparasitic or antibacterial applications, suggesting the target compound may have similar utility.
- Structural-Activity Relationships (SAR) : The presence of electron-withdrawing groups (e.g., carboxylic acid) and heterocyclic substituents (e.g., thiadiazole) correlates with enhanced enzyme binding and metabolic stability .
Biological Activity
5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure is pivotal for its biological activity.
Molecular Formula: CHNOS
Molecular Weight: 196.23 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
- Mechanism of Action:
- In Vitro Studies:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via p53 activation |
| MEL-8 | 12 | Induction of caspases |
| U-937 | 15 | Cell cycle arrest at G0-G1 phase |
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens.
- Testing Against Bacteria:
-
Potential Applications:
- The antimicrobial activity suggests potential use in treating infections caused by resistant strains of bacteria.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- Case Study on Cancer Treatment:
- Antimicrobial Efficacy:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid?
- Methodology : Synthesis typically involves cyclization reactions of thiadiazole and oxadiazole precursors. For example, ethyl ester analogs are synthesized via condensation of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with ethyl cyanoacetate under acidic conditions (e.g., H₂SO₄ catalysis) . Key parameters include:
- Temperature : 80–100°C in ethanol or methanol.
- Catalysts : H₂SO₄ or POCl₃ for dehydration.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent).
- Data Table :
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thiadiazole hydrazide | H₂SO₄ | EtOH | 65–70 | |
| Oxadiazole ester | POCl₃ | MeOH | 72–75 |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 269.03) .
- Crystallography : Single-crystal X-ray diffraction (SHELX software suite) for 3D structural confirmation .
Q. What preliminary biological assays are recommended to screen for antimicrobial or anticancer activity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include standard drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells).
Advanced Research Questions
Q. How does the ethyl-substituted thiadiazole moiety influence the compound’s bioactivity compared to other derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl, phenyl substituents) and compare activities.
- Data Table :
| Derivative | Substituent | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa | Reference |
|---|---|---|---|---|
| 4-Ethyl thiadiazole | C₂H₅ | 12.5 | 8.2 | |
| 4-Methyl thiadiazole | CH₃ | 25.0 | 15.6 |
- Mechanistic Insight : Ethyl groups enhance lipophilicity, improving membrane permeability .
Q. What computational tools can predict binding interactions with targets like DNA gyrase or histone deacetylases (HDACs)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDAC8 or E. coli gyrase B (PDB IDs: 1T69, 1KZN) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes.
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell line variations, incubation times).
- Dose-Response Repetition : Validate IC₅₀ values across multiple replicates.
- Cross-Laboratory Collaboration : Share protocols via platforms like Zenodo to standardize methods.
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodology :
- Prodrug Design : Synthesize ester or amide prodrugs (e.g., ethyl ester derivatives) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI < 0.2) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
